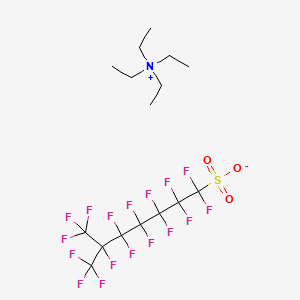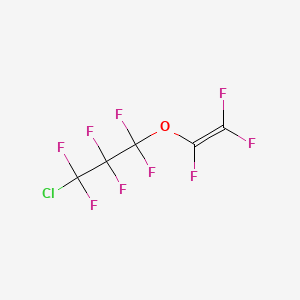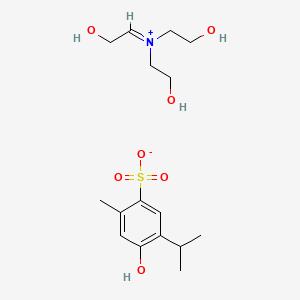
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium thymol-6-sulphonate typically involves the reaction of tris(2-hydroxyethyl)amine with thymol-6-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of tris(2-hydroxyethyl)ammonium thymol-6-sulphonate involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interacting with enzymes, receptors, and other biomolecules. Its effects are mediated through various pathways, including oxidative stress, membrane disruption, and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium acetate
- Tris(2-hydroxyethyl)ammonium formate
Uniqueness
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different solubility profiles, making it suitable for specific applications .
Propiedades
Número CAS |
71929-27-6 |
|---|---|
Fórmula molecular |
C16H27NO7S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C10H14O4S.C6H14NO3/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11;8-4-1-7(2-5-9)3-6-10/h4-6,11H,1-3H3,(H,12,13,14);1,8-10H,2-6H2/q;+1/p-1 |
Clave InChI |
WVKHRZMDQLDQHR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)[O-])C(C)C)O.C(CO)[N+](=CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


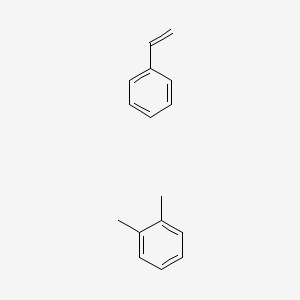
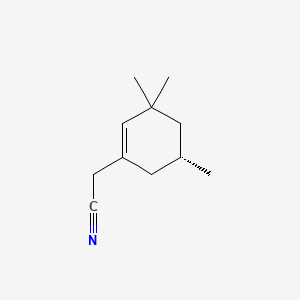
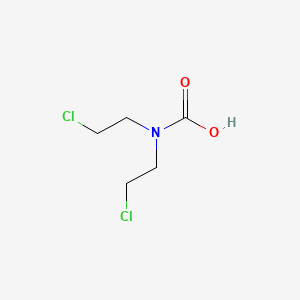
![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
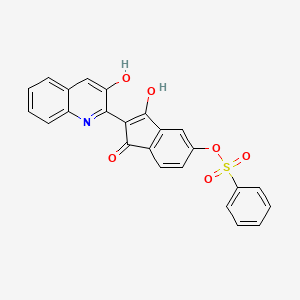
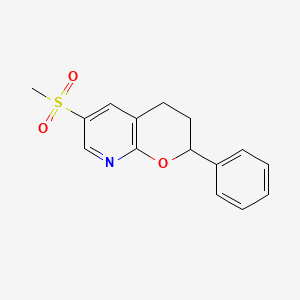
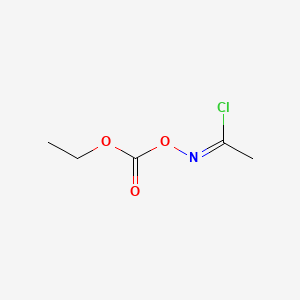
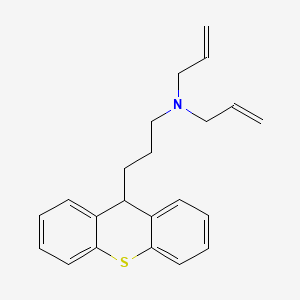
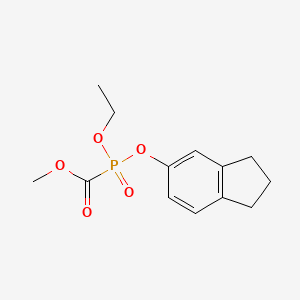

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)

